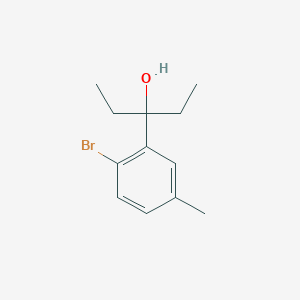![molecular formula C21H14N2O B8696460 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile CAS No. 26455-95-8](/img/structure/B8696460.png)
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile
概要
説明
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile under basic conditions, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as L-proline and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .
科学的研究の応用
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.
作用機序
The mechanism of action of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another nitrogen-containing heterocycle with different biological activities.
Benzo[h]quinoline: A structural isomer with distinct chemical properties.
Uniqueness
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug development and other medical applications. Further research and development could unlock even more uses for this intriguing compound.
特性
CAS番号 |
26455-95-8 |
|---|---|
分子式 |
C21H14N2O |
分子量 |
310.3 g/mol |
IUPAC名 |
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-17-11-12-19-18-9-5-4-6-15(18)10-13-20(19)23(17)21(24)16-7-2-1-3-8-16/h1-13,17H |
InChIキー |
YLUZVASKHQAJAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=C2C=CC4=CC=CC=C43)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)

![(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)





methanone](/img/structure/B8696445.png)

![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)


![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)
